7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol
Brand Name: Vulcanchem
CAS No.: 53825-32-4
VCID: VC20826481
InChI: InChI=1S/C12H23NO3/c1-10(2)7-12(8-11(3,4)13-10)15-6-9(5-14)16-12/h9,13-14H,5-8H2,1-4H3
SMILES: CC1(CC2(CC(N1)(C)C)OCC(O2)CO)C
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol

CAS No.: 53825-32-4

Cat. No.: VC20826481

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol - 53825-32-4

Specification

CAS No. 53825-32-4
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name (7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol
Standard InChI InChI=1S/C12H23NO3/c1-10(2)7-12(8-11(3,4)13-10)15-6-9(5-14)16-12/h9,13-14H,5-8H2,1-4H3
Standard InChI Key MWQYHQBSFLBACS-UHFFFAOYSA-N
SMILES CC1(CC2(CC(N1)(C)C)OCC(O2)CO)C
Canonical SMILES CC1(CC2(CC(N1)(C)C)OCC(O2)CO)C

Introduction

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol represents a specialized organic compound with a heterocyclic structure. The compound is primarily identified by its Chemical Abstracts Service (CAS) registry number 53825-32-4, which provides an unambiguous numerical identifier used internationally in scientific databases . This substance is also cataloged in chemical databases under the MDL number MFCD00134346, offering an additional reference point for researchers and industry professionals .

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for naming organic compounds with complex ring systems. The name itself describes the core structural features: a spiro ring system (azaspiro[4.5]decane) with dioxa (1,4-dioxa) functionality, four methyl groups at positions 7 and 9, and a methanol (hydroxymethyl) group at position 2 .

Physical and Chemical Properties

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol exhibits a defined set of physical and chemical properties that determine its behavior in various applications and reactions. The compound exists as a solid at room temperature with specific thermal transition points that are relevant to its processing and application conditions .

The physical state transitions occur at well-characterized temperature points, with the solid melting in the range of 136-139°C (literature value) and boiling at approximately 319.3°C under standard pressure conditions (760 mmHg) . This relatively high boiling point is indicative of the compound's molecular weight and intermolecular forces, particularly hydrogen bonding capabilities through its hydroxyl group .

From a safety perspective, the flash point of 146.9°C suggests moderate flammability risk under high-temperature processing conditions, an important consideration for industrial applications . The density of 1.09 g/cm³ provides information relevant to formulation and processing in industrial contexts .

The compound's molecular formula is C₁₂H₂₃NO₃, corresponding to a molecular weight of 229.32 g/mol, which positions it in the medium molecular weight range for organic compounds . The exact mass of 229.16800 g/mol reflects its precise isotopic composition, a value important for analytical identification and characterization through mass spectrometry .

Physical and Chemical Data Table

PropertyValueSource
CAS Number53825-32-4
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
Exact Mass229.16800 g/mol
Physical StateSolid
Density1.09 g/cm³
Melting Point136-139°C (lit.)
Boiling Point319.3°C at 760 mmHg
Flash Point146.9°C
Index of Refraction1.507
LogP1.35980
PSA (Polar Surface Area)50.72000
pKa14.19±0.10 (Predicted)

Structural Properties

The compound contains several functional groups that contribute to its chemical reactivity and physical properties. The nitrogen atom in the azaspiro system contributes basicity and potential for hydrogen bonding as an acceptor, while the hydroxyl group of the methanol moiety can participate as both a hydrogen bond donor and acceptor . The dioxane ring introduces ethers as additional hydrogen bond acceptors, creating a molecule with multiple sites for intermolecular interactions .

The LogP value of 1.35980 indicates moderate lipophilicity, suggesting reasonable membrane permeability and solubility characteristics in both polar and non-polar solvents . This property is particularly relevant to its applications in polymer systems where compatibility with diverse materials is important .

Industrial Applications

7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol serves important functions in polymer chemistry, particularly in the enhancement of plastic materials . The compound's primary applications center around improving the weatherability and durability of plastic formulations, extending their service life under challenging environmental conditions such as UV exposure, temperature variations, and moisture .

Polymer Stabilization

The compound functions principally as a light stabilizer in polymer systems, particularly those based on polyolefins, polyesters, and other common plastics susceptible to photo-oxidative degradation . The structural features of the compound, particularly the hindered amine component derived from the triacetoneamine precursor, contribute to its effectiveness in interrupting the degradation cycles initiated by UV radiation and oxidative processes .

The hindered amine light stabilizer (HALS) functionality operates through a complex mechanism involving the trapping of free radicals generated during polymer photo-oxidation . Unlike UV absorbers that function by competing with the polymer for incident radiation, HALS compounds like 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol interact with the degradation process after initiation, effectively regenerating during use and providing long-term stabilization effects .

Enhanced Material Properties

The incorporation of this compound into polymer formulations contributes to several enhanced material properties:

  • Increased resistance to photodegradation, maintaining physical properties under UV exposure

  • Improved color stability, reducing yellowing and other discoloration processes

  • Extended service life under outdoor and harsh environmental conditions

  • Preservation of mechanical properties such as tensile strength, impact resistance, and flexibility over time

These enhancements are particularly valuable in applications where plastics are exposed to outdoor conditions, such as construction materials, automotive components, agricultural films, and recreational equipment .

Regulatory Classification

From a regulatory perspective, 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol is classified under specific categories relevant to international trade and chemical control regulations .

The Harmonized System (HS) Code assigned to this compound is 2934999090, categorizing it under "other heterocyclic compounds" for customs and international trade purposes . This classification carries specific tariff implications, including:

  • Value-Added Tax (VAT) rate of 17.0%

  • Tax rebate rate of 13.0%

  • Most Favored Nation (MFN) tariff of 6.5%

  • General tariff of 20.0%

These regulatory designations impact the international commerce, importation, and exportation processes for this compound and formulations containing it, with implications for cost structures and compliance requirements in global supply chains .

Analytical Identification

The analytical identification and characterization of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol can be accomplished through various instrumental techniques commonly employed in organic chemistry and material science laboratories .

Spectroscopic methods particularly useful for identification include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the carbon skeleton and functional group arrangement through characteristic chemical shifts of proton (¹H) and carbon (¹³C) nuclei

  • Mass Spectrometry (MS), which can verify the molecular weight (229.32 g/mol) and fragmentation pattern characteristic of the spiro structure and functional groups

  • Infrared (IR) Spectroscopy, which can identify specific functional group absorptions, particularly the O-H stretching of the hydroxyl group and C-O-C stretching vibrations of the dioxane ring

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